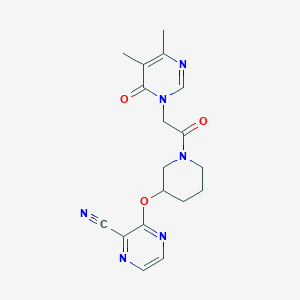

3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c1-12-13(2)22-11-24(18(12)26)10-16(25)23-7-3-4-14(9-23)27-17-15(8-19)20-5-6-21-17/h5-6,11,14H,3-4,7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRNWEKMPSIERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves a multi-step process:

Formation of Intermediate A: : The initial step involves the acylation of piperidin-3-yl with 4,5-dimethyl-6-oxopyrimidine under controlled conditions to yield the intermediate.

Coupling Reaction: : This intermediate is then coupled with pyrazine-2-carbonitrile through an etherification reaction to form the final compound.

Industrial Production Methods

Industrial production scales up these laboratory methods using optimized reaction conditions:

Large-scale Reactors: : Use of high-capacity reactors ensures uniform heating and mixing.

Purification: : Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidative reactions, potentially converting certain groups into more oxidized states.

Reduction: : Reduction reactions can alter the nitrogen-containing rings.

Substitution: : Various substitution reactions can occur at reactive sites, especially where functional groups are present.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

Catalysts: : Palladium, platinum for hydrogenation reactions.

Major Products

Depending on the conditions, the products could include oxidized forms, reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a subject of interest in synthetic chemistry for developing new reactions and understanding reaction mechanisms.

Biology

Due to its potential biological activity, researchers investigate its effects on cellular processes, enzyme activity, and possible therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmaceutical agent. Its interactions with biological molecules could lead to new drugs.

Industry

The compound's chemical properties may be leveraged in industrial applications such as materials science, including the development of new polymers or catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions may involve:

Enzyme Inhibition: : Binding to enzymes and inhibiting their activity.

Receptor Modulation: : Interacting with cellular receptors to modulate signaling pathways.

Molecular Pathways: : Affecting pathways involved in cellular metabolism and function.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4,5-dimethyl-6-oxopyrimidinyl acetyl group distinguishes it from patent analogs, which favor fused heterocycles (e.g., imidazo-pyrrolo-pyrazine). This substitution may enhance solubility via polar interactions but reduce lipophilicity compared to methylated analogs .

- Piperidine linkage : All compounds utilize cis-configured piperidine, suggesting a preference for spatial alignment in target binding .

Key Differences :

- The target compound’s pyrazine core may offer better metabolic stability than the pyrano-pyrimidine system, which is prone to ring-opening under acidic conditions .

Commercial Analogues (Supplier Data)

lists 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile, a pyridine-carbonitrile with an amino-pyrazole substituent. Comparison highlights:

Insights :

- The target compound’s higher molecular weight and complexity suggest specialized therapeutic applications, whereas the commercial analog serves as a synthetic intermediate .

Research Findings and Implications

- Synthetic Feasibility: The target compound likely requires advanced techniques like regioselective acetylation and piperidine functionalization, contrasting with simpler one-pot methods for pyrano-pyrimidines .

- Bioactivity Predictions : Molecular docking studies of analogs suggest the 4,5-dimethyl-6-oxopyrimidinyl group may enhance binding to ATP pockets in kinases, but in vitro validation is needed .

- Stability : The pyrazine-carbonitrile core resists hydrolysis better than pyridine-carbonitriles, as evidenced by supplier stability data .

Biological Activity

The compound 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.4 g/mol. The structure features a pyrimidine ring, a piperidine moiety, and a pyrazine carbonitrile group, which contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N6O3 |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 2034519-04-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyrimidine and piperidine structures often exhibit significant pharmacological activities, including:

- Antitumor Activity : It has been suggested that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.

- Antimicrobial Properties : The presence of the pyrazine moiety may enhance its activity against bacterial strains, potentially making it useful in combating infections.

Case Studies and Research Findings

- Antihypertensive Effects : A related study on piperidine derivatives demonstrated significant blood pressure-lowering effects in hypertensive animal models, suggesting similar potential for this compound .

- Cereblon Ligands : Research indicates that compounds with similar structures can act as cereblon E3 ligase inhibitors, modulating protein degradation pathways that are crucial in cancer treatment .

- Renin Inhibition : Another study focused on piperidine derivatives showed promising results as renin inhibitors, which could be relevant for managing hypertension .

In Vitro and In Vivo Studies

In vitro assays have been conducted to evaluate the pharmacokinetics and pharmacodynamics of the compound. These studies typically assess:

- Cell Viability : Using various cancer cell lines to determine cytotoxicity.

- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes linked to disease pathways.

In vivo studies are essential for understanding the compound's efficacy in live models, assessing parameters such as:

- Dosage Response : Evaluating how different concentrations affect biological outcomes.

- Toxicity Profiles : Determining safe dosage ranges for potential therapeutic use.

Q & A

Basic: What are the optimal synthetic routes for synthesizing 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Functionalization of the pyrimidinone core (e.g., acetylation at the 1-position).

- Step 2: Piperidine ring modification via nucleophilic substitution or coupling reactions.

- Step 3: Introduction of the pyrazine-carbonitrile moiety through oxidative or catalytic cross-coupling.

Key Considerations:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for SN2 mechanisms.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ ppm), coupling constants (J) | Verify substituent positions and stereochemistry. |

| IR Spectroscopy | Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O) | Confirm functional groups (carbonitrile, acetyl). |

| Mass Spectrometry (HRMS) | Exact mass matching (<5 ppm error) | Validate molecular formula. |

| HPLC | Retention time, peak symmetry | Assess purity and detect impurities. |

Note: Cross-validate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How should researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

Step 1: Target Identification

- Use computational docking (e.g., AutoDock Vina) to predict binding affinity with kinases or receptors .

- Validate predictions via Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) .

Step 2: Mechanistic Studies

- Perform X-ray crystallography or cryo-EM to resolve compound-target complexes at atomic resolution.

- Conduct mutagenesis assays to identify critical binding residues (e.g., alanine scanning) .

Data Interpretation:

- Correlate structural data with enzymatic inhibition (IC₅₀) using dose-response curves.

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

Approach 1: Multi-Technique Cross-Validation

- Compare NMR data with 2D experiments (COSY, HSQC) to assign overlapping signals.

- Use LC-MS/MS to detect degradation products or tautomeric forms .

Approach 2: Synthetic Controls

- Synthesize derivatives with incremental modifications (e.g., deuterated analogs) to isolate spectral contributions.

- Example: Replacing the piperidine ring with a morpholine ring simplifies NMR interpretation .

Advanced: What computational modeling strategies are recommended for predicting this compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETlab 2.0 to estimate:

- Lipophilicity (LogP), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations:

- Simulate compound behavior in lipid bilayers (e.g., GROMACS) to assess membrane permeability.

- Calculate binding free energy (ΔG) via MM-PBSA for target affinity ranking .

Advanced: How should stability studies be designed under varying pH and temperature conditions?

Methodological Answer:

Protocol:

- Accelerated Degradation Studies:

- Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours.

- Monitor degradation via UHPLC-PDA at 254 nm.

- Oxidative Stress Testing:

- Expose to 3% H₂O₂ and analyze by LC-QTOF-MS to identify oxidation products (e.g., N-oxide formation) .

Key Parameters:

- Degradation >10% under physiological pH (7.4) indicates need for formulation optimization .

Advanced: How can reaction yields be optimized when synthesizing derivatives of this compound?

Methodological Answer:

Strategies:

- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 15–20% .

- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: What structural analogs of this compound have shown promising biological activity?

Methodological Answer:

| Analog | Structural Modification | Reported Activity |

|---|---|---|

| 6-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile | Trifluoromethyl-pyrimidine core | Kinase inhibition (IC₅₀ = 12 nM) |

| Ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | Ester substitution at position 5 | Anticancer (GI₅₀ = 1.2 µM) |

SAR Insight:

- Pyrazine-carbonitrile moiety enhances target selectivity, while piperidine modifications improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.